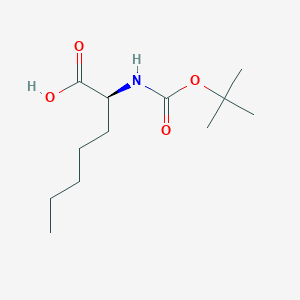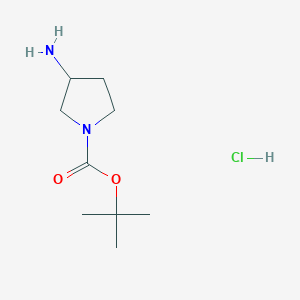
1-(1-Phenylethyl)imidazolidine-2,4,5-trione
Overview
Description
“1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is 1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16) . This indicates the presence of a phenylethyl group attached to an imidazolidine ring, which is further substituted with three oxygen atoms .Physical And Chemical Properties Analysis
“1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is a powder that is stored at room temperature . .Scientific Research Applications
Chemical Reactivity and Kinetics
1-(1-Phenylethyl)imidazolidine-2,4,5-trione, also known as parabanic acid, has been studied for its reactivity, particularly in reactions with oxiranes such as ethylene oxide and propylene oxide. Research by Zarzyka-Niemiec and Lubczak (2003) explored the kinetics of this reaction, examining the rate equation, proposed mechanism, and the influence of temperature on the process. The study provided valuable insights into the thermodynamic parameters of the reaction, contributing to a deeper understanding of the chemical behavior of parabanic acid (Zarzyka-Niemiec & Lubczak, 2003).
Ring Transformation Reactions
Research has delved into the ring transformation reactions involving 1-substituted imidazolidine-2,4,5-triones. Studies by Schläpfer-Dähler and Heimgartner (1993) showed that reacting 1-substituted imidazolidine-2,4,5-triones with 3-(dimethylamino)-2,2-dimethyl-2H-azirines leads to the formation of complex structures, demonstrating the compound's utility in synthesizing intricate molecular architectures (Schläpfer-Dähler & Heimgartner, 1993).
Role in Synthesis of Imidazolidinetrione Derivatives
The compound has been identified as a crucial component in the synthesis of pharmacologically and agrochemically important imidazolidines. Research by Lee et al. (2010) reported the synthesis of various imidazolidine-2,4,5-dionyl)methyl-imidazolidine-2,4,5-triones, highlighting the compound's significance in the development of biologically active molecules (Lee et al., 2010).
Biological Activities
Studies have also explored the biological activities of derivatives of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione. For instance, research involving the synthesis and activity evaluation of Imidazolidinetrionylsaccharin derivatives shed light on their potential applications in various biological contexts, such as plant response, insect screening, and fungicide screening (Jung et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-phenylethyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMSKOJBIRMXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)imidazolidine-2,4,5-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)


![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)



![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)
